1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine
Description
1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a methanesulfonyl group at position 1 and a piperidin-4-yl moiety at position 2. The piperidin-4-yl group is further functionalized with a [6-(trifluoromethyl)pyridin-3-yl]methyl substituent. This structure combines key pharmacophoric elements:
- Methanesulfonyl group: Enhances metabolic stability and modulates solubility .
- Trifluoromethylpyridine: Imparts electron-withdrawing effects, improving binding affinity to hydrophobic pockets in biological targets .
- Piperazine-piperidine scaffold: Facilitates conformational flexibility and interaction with CNS receptors or enzymes .
For instance, the use of NaBH₃CN for reductive amination (as in and ) and coupling with trifluoromethyl-containing aryl groups ( and ) could be extrapolated for its preparation.
Properties
CAS No. |
909670-45-7 |
|---|---|
Molecular Formula |
C17H25F3N4O2S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-methylsulfonyl-4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C17H25F3N4O2S/c1-27(25,26)24-10-8-23(9-11-24)15-4-6-22(7-5-15)13-14-2-3-16(21-12-14)17(18,19)20/h2-3,12,15H,4-11,13H2,1H3 |
InChI Key |
HXJAXCXJZPWUKV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCN(CC2)CC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methanesulfonyl group, and the attachment of the pyridinylmethyl group. Common reagents used in these reactions include methanesulfonyl chloride, trifluoromethylpyridine, and various piperidine derivatives. Reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridinyl ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine is highlighted through comparisons with analogous compounds (Table 1).
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Key Differentiators:
Trifluoromethylpyridine vs.
Methanesulfonyl vs. Toluenesulfonyl/Pyrrolidinylsulfonyl : Methanesulfonyl is smaller than toluenesulfonyl () and more polar than pyrrolidinylsulfonyl (), which may improve blood-brain barrier penetration for CNS applications .
Research Findings:
- Synthetic Feasibility : The target compound’s synthesis would likely require multi-step protocols involving reductive amination () and coupling reactions (), with an estimated yield of 24–35% based on analogous procedures .
- Biological Potential: The trifluoromethylpyridine group is associated with kinase and phosphodiesterase (PDE) inhibition (), while the methanesulfonyl group may reduce oxidative metabolism, extending half-life .
Biological Activity
Overview
1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine is a complex organic compound categorized as a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C17H25F3N4O2S
- Molecular Weight : 406.5 g/mol
- CAS Number : 909670-45-7
Biological Activity
The biological activity of this compound has been explored across various studies, particularly focusing on its pharmacological potential. Key findings include:
2. Anticancer Properties
Piperazine derivatives are often investigated for their anticancer properties. A study highlighted that compounds with similar structural motifs demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess such properties due to its unique functional groups.
3. Neuropharmacological Effects
Some piperazine derivatives have been noted for their neuropharmacological effects, including anticonvulsant activity. The presence of the trifluoromethyl group and the piperidine moiety may enhance the central nervous system activity of this compound, warranting further investigation.
Structure-Activity Relationship (SAR)
The structure of 1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine suggests several points of interaction that could influence its biological activity:
| Functional Group | Potential Activity |
|---|---|
| Methanesulfonyl Group | May enhance solubility and bioavailability |
| Trifluoromethyl Group | Potentially increases lipophilicity and affects receptor binding |
| Piperidine Ring | Known to contribute to neuropharmacological effects |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of related compounds:
- Antimicrobial Studies : Research has shown that piperazine derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans, indicating a potential for broad-spectrum antimicrobial activity.
- Cytotoxicity Assays : Analogs of piperazine have been tested against various cancer cell lines, revealing IC50 values that suggest significant cytotoxic effects. For instance, compounds with similar structures have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin.
- Neuropharmacological Research : Compounds structurally related to this piperazine derivative have been evaluated for anticonvulsant properties, showing promising results in animal models.
Q & A
Q. What are the recommended strategies for optimizing the synthetic yield of this compound?
Methodological Answer:
- Reaction Condition Optimization : Adjust temperature, solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., palladium catalysts for cross-coupling steps). For example, increasing reaction time or using microwave-assisted synthesis may improve yields .
- Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Intermediate Characterization : Use LC-MS or NMR to monitor reaction progress and identify byproducts, enabling iterative refinement of synthetic steps .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the piperazine and pyridine moieties. ¹⁹F NMR can validate the trifluoromethyl group .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (± 0.001 Da) to distinguish between isobaric impurities .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (0.1% TFA) gradients. Retention time consistency across batches ensures reproducibility .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and regioselectivity in nucleophilic substitutions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify preferred reaction pathways (e.g., SN1 vs. SN2 mechanisms at the methanesulfonyl group) .
- Molecular Dynamics Simulations : Simulate solvent effects on reaction kinetics to optimize solvent selection (e.g., polar aprotic solvents for sulfonamide formation) .
- Machine Learning Models : Train models on similar piperazine derivatives to predict regioselectivity in alkylation or acylation reactions .
Q. How can structure-activity relationships (SAR) be investigated for the trifluoromethylpyridine and methanesulfonyl moieties?
Methodological Answer:
- Bioisosteric Replacement : Synthesize analogs with alternative electron-withdrawing groups (e.g., nitro or cyano) to compare potency in target assays .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical hydrogen-bonding interactions between the methanesulfonyl group and target proteins .
- Metabolic Stability Assays : Compare hepatic microsomal stability of trifluoromethyl-containing analogs vs. non-fluorinated derivatives to assess pharmacokinetic improvements .
Q. How should researchers address contradictory bioactivity results across assay platforms?
Methodological Answer:
- Orthogonal Assay Validation : Confirm activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., ELISA) assays to rule out platform-specific artifacts .
- Compound Integrity Checks : Perform stability studies (e.g., 24-hour exposure to assay buffer at 37°C) to detect degradation products via LC-MS .
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to verify direct binding to the intended target in physiologically relevant conditions .
Q. What in silico strategies predict pharmacokinetic profiles, particularly blood-brain barrier (BBB) penetration?
Methodological Answer:
- QSAR Modeling : Input parameters like logP (2.5–3.5), topological polar surface area (TPSA < 60 Ų), and hydrogen-bond donor count (≤2) into ADMET prediction tools (e.g., SwissADME) .
- Molecular Dynamics of BBB Permeation : Simulate passive diffusion across lipid bilayers using coarse-grained models to assess permeability coefficients .
- Machine Learning Classifiers : Train models on known CNS-penetrant compounds to predict BBB permeability based on structural fingerprints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
